AFG206

Catalog No.
S548018
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AFG206

Product Name

AFG206

IUPAC Name

1-(4-ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c1-2-15-3-5-16(6-4-15)22-20(24)23-17-7-9-18(10-8-17)25-19-11-13-21-14-12-19/h3-14H,2H2,1H3,(H2,22,23,24)

InChI Key

UUJSPHQATNSVLQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

solubility

Soluble in DMSO, not in water

Synonyms

AFG206; AFG 206; AFG-206.

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3

The exact mass of the compound 1-(4-Ethylphenyl)-3-(4-pyridin-4-yloxyphenyl)urea is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AFG206 is a first-generation, ATP-competitive small molecule inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, identified by its CAS Number 630122-37-1. It is mechanistically classified as a 'type II' inhibitor, meaning it selectively binds to and stabilizes the inactive, 'DFG-out' conformation of the kinase domain. This binding mode prevents kinase activation and subsequent signaling, leading to apoptosis in cells dependent on constitutively active FLT3 mutants, such as FLT3-ITD. Its primary utility is as a research tool for studying the specific biology of FLT3-ITD-driven acute myeloid leukemia (AML) and as a reference compound for this specific mechanistic class.

Substituting AFG206 with other FLT3 inhibitors is often inappropriate due to fundamental differences in their mechanism of action and resulting activity profiles. Type II inhibitors like AFG206, which target the inactive kinase conformation, cannot be replaced by type I inhibitors (e.g., Midostaurin, Gilteritinib) when the research goal is to specifically probe or stabilize the 'DFG-out' state. Conversely, this specific binding mode renders type II inhibitors, including AFG206, largely ineffective against kinase domain (KD) point mutations that stabilize the active conformation. Therefore, a researcher studying KD-mediated resistance would require a type I inhibitor, making AFG206 an unsuitable choice. These mechanism-based distinctions are critical for experimental design and directly impact the relevance and reproducibility of research outcomes.

Mechanism-Specific Activity: Selective Inhibition of the Inactive 'DFG-out' Kinase Conformation

AFG206 is a 'type II' inhibitor, a class defined by its ability to bind and stabilize the inactive 'DFG-out' conformation of the FLT3 kinase. This mechanism is fundamentally different from 'type I' inhibitors like Midostaurin and Gilteritinib, which bind to the active 'DFG-in' conformation. This makes AFG206 a specific tool for researchers investigating the biology of the inactive kinase state or developing compounds with a similar allosteric binding mode.

Evidence DimensionKinase Conformation Binding
Target Compound DataBinds to inactive 'DFG-out' conformation
Comparator Or BaselineType I Inhibitors (Midostaurin, Gilteritinib): Bind to active 'DFG-in' conformation
Quantified DifferenceQualitatively distinct binding modes targeting different functional states of the kinase.
ConditionsGeneral mechanism of action for Type I vs. Type II kinase inhibitors.

This defines a specific, non-interchangeable use case for studying kinase biology that cannot be fulfilled by the more common type I inhibitors.

Focused Efficacy on FLT3-ITD with Inactivity Against Key Resistance Mutations (D835)

AFG206 potently inhibits the proliferation of cells driven by the FLT3-ITD mutation, with reported IC50 values around 0.1 µM. However, as a type II inhibitor, it is characteristically inactive against common tyrosine kinase domain (TKD) mutations, such as those at the D835 residue, which confer resistance. In contrast, second-generation type I inhibitors like Gilteritinib were specifically designed to be highly active against both FLT3-ITD and these resistance-conferring TKD mutations.

Evidence DimensionCellular IC50 against FLT3 mutations
Target Compound Data~100 nM against FLT3-ITD; Inactive against D835 mutations.
Comparator Or BaselineGilteritinib (Type I): Potent activity against both FLT3-ITD and D835 mutations.
Quantified DifferenceQualitative difference in activity spectrum; AFG206 is specific to ITD, while Gilteritinib has a broader profile including key resistance mutants.
ConditionsIn vitro cellular proliferation assays using Ba/F3 cells expressing specific FLT3 mutations.

This positions AFG206 as a tool for studying FLT3-ITD specifically, or for creating models of TKD-based resistance, not for overcoming it.

First-Generation Potency Benchmark vs. Second-Generation Type II Inhibitors

As a first-generation compound, AFG206 demonstrates potent cellular activity against FLT3-ITD (IC50 ≈ 100 nM). However, second-generation type II inhibitors were developed for improved potency and selectivity. The benchmark for this class, Quizartinib (AC220), binds to FLT3 with significantly higher affinity, showing a dissociation constant (Kd) of 3.3 nM, with its active metabolite AC886 having a Kd of 1.1 nM. This establishes AFG206 as a foundational tool compound rather than the highest-potency option available for maximal target inhibition.

Evidence DimensionPotency (Cellular IC50 vs. Biochemical Kd)
Target Compound DataCellular IC50 ≈ 100 nM
Comparator Or BaselineQuizartinib (AC220): Biochemical Kd = 3.3 nM
Quantified DifferenceWhile assays differ, the data indicates Quizartinib has substantially higher target affinity, consistent with its status as a more advanced, second-generation inhibitor.
ConditionsCellular proliferation assays (AFG206) vs. biochemical binding assays (Quizartinib).

For researchers needing a cost-effective reference type II inhibitor for baseline studies, AFG206 is suitable; for applications requiring maximal potency, a second-generation compound is the appropriate choice.

Tool Compound for Probing the Inactive 'DFG-out' Kinase State

Based on its defined type II mechanism, AFG206 is the right choice for biophysical or structural biology studies designed to investigate the inactive conformation of the FLT3 kinase, or as a reference compound in screens for novel allosteric inhibitors.

Establishing Baseline Efficacy in FLT3-ITD Cellular Models

As a well-characterized first-generation inhibitor, AFG206 is suitable for establishing baseline dose-response curves and phenotypic effects in FLT3-ITD-positive cell lines, providing a benchmark against which novel compounds or genetic manipulations can be compared.

Modeling and Selection of Acquired TKD-Mediated Resistance

Due to its potent activity against FLT3-ITD but lack of activity against TKD mutations, AFG206 can be used in long-term cell culture experiments to select for and subsequently study the emergence of resistance mechanisms specifically driven by mutations like D835, which would be masked by broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

333.147726857 g/mol

Monoisotopic Mass

333.147726857 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1:  Ellen Weisberg, Johannes Roesel, Pascal Furet, Guido Bold, Patricia Imbach, Andreas Flörsheimer, Georgio Caravatti, Jingrui Jiang, Paul Manley, Arghya Ray, James D. Griffin. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison. Genes Cancer. 2010 October; 1(10): 1021–1032. doi: 10.1177/1947601910396505 PMCID: PMC3092267

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